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Bis(pentabromophenyl)mercury

Cat. No.: B15466923
CAS No.: 57137-96-9
M. Wt: 1143.8 g/mol
InChI Key: UTQDWFHVWYBRTQ-UHFFFAOYSA-N
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Description

Contextualization of Organomercurial Chemistry within Main Group Organometallics

Main group organometallic compounds are defined by the presence of a metal from the s- or p-block of the periodic table bonded to an organic group. numberanalytics.com The study of these compounds dates back to the 19th century. numberanalytics.com Organomercury compounds, which fall under this classification, are known for the stability of the carbon-mercury bond to air and moisture, a trait that distinguishes them from many other organometallic reagents. wikipedia.orglibretexts.org This stability is attributed to the low polarity of the Hg-C bond. wikipedia.org

The reactivity of main group organometallic compounds often correlates with the ionic character of the carbon-metal bond. msu.edu In this respect, organomercury compounds are less reactive than their organolithium or organomagnesium counterparts. msu.edu While organolithium and Grignard reagents are powerfully nucleophilic and pyrophoric, organomercury compounds are more moderate. msu.edu Their chemistry is in some ways more comparable to that of organopalladium compounds than to organocadmium compounds. wikipedia.org

Historical Development and Significance of Perhalogenated Aryl Mercury Compounds

The history of organomercury chemistry extends back to 1850. msu.edu A significant milestone was the mercuration of benzene, first reported by Otto Dimroth in 1898. wikipedia.org This reaction involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. wikipedia.org

Perhalogenated aryl mercury compounds, a specific class within this family, feature an aromatic ring where all hydrogen atoms are replaced by halogens. The development of synthetic routes to these compounds, such as the reaction of Grignard reagents with mercury(II) halides, has been crucial for their study. wikipedia.org Historically, aryl mercury compounds have been utilized as fungicides and in the production of other chemicals, though their use is now heavily regulated due to their toxicity. ontosight.ai

The significance of perhalogenated aryl mercury compounds lies in their unique electronic and steric properties. The presence of multiple halogen atoms on the aromatic ring dramatically influences the reactivity and stability of the C-Hg bond, making these compounds valuable subjects for fundamental chemical research.

Niche Position and Research Rationale for Bis(pentabromophenyl)mercury

This compound, with the chemical formula (C₆Br₅)₂Hg, occupies a specific niche within the field of perhalogenated organomercurials. Its research rationale is driven by several key factors:

Precursor for Other Perbrominated Compounds: It can serve as a starting material for the synthesis of other difficult-to-obtain perbrominated organic and organometallic compounds.

Steric Hindrance: The bulky pentabromophenyl groups create a sterically crowded environment around the mercury atom, influencing its coordination chemistry and reaction pathways.

Electronic Effects: The strong electron-withdrawing nature of the five bromine atoms on each phenyl ring significantly alters the electronic properties of the C-Hg bond, making it a subject of interest for understanding fundamental bonding principles.

Overview of Principal Research Trajectories for this compound

Research concerning this compound has primarily followed two main trajectories:

Synthesis and Characterization: A significant portion of research has been dedicated to developing efficient synthetic methods for this compound and thoroughly characterizing its molecular and electronic structure. This includes techniques like X-ray crystallography and various forms of spectroscopy.

Reactivity and Applications in Synthesis: Another key research area explores the reactivity of this compound. This includes its use in transmetalation reactions, where the pentabromophenyl group is transferred to another metal, providing a route to novel organometallic complexes. numberanalytics.com For instance, diarylmercury compounds like bis(pentafluorophenyl)mercury (B15195689) are used in the synthesis of lanthanoid organometallics. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12Br10Hg B15466923 Bis(pentabromophenyl)mercury CAS No. 57137-96-9

Properties

CAS No.

57137-96-9

Molecular Formula

C12Br10Hg

Molecular Weight

1143.8 g/mol

IUPAC Name

bis(2,3,4,5,6-pentabromophenyl)mercury

InChI

InChI=1S/2C6Br5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9;

InChI Key

UTQDWFHVWYBRTQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)[Hg]C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to Bis(pentabromophenyl)mercury

The direct synthesis of this compound from readily available starting materials is a key focus for chemists. One of the documented methods involves a decarboxylation reaction, which can be considered a direct route from a functionalized precursor.

Investigation of Mercury Insertion Reaction Mechanisms

Direct mercury insertion into the C-H or C-Br bonds of pentabromobenzene (B1596035) is a theoretically plausible but experimentally challenging route. The high degree of bromination on the aromatic ring significantly deactivates it towards electrophilic attack, which is a common mechanism for mercuration of aromatic compounds. The steric hindrance presented by the five bulky bromine atoms further complicates direct insertion of a large mercury atom.

While direct mercuration of less substituted aromatic compounds is a known process, the specific mechanism for a perhalogenated system like pentabromobenzene would likely involve harsh reaction conditions. The reaction would probably proceed via an electrophilic substitution mechanism, where a highly reactive mercury species would be required to overcome the deactivating effect of the bromine atoms. The precise nature of the attacking mercury species and the stability of the corresponding Wheland intermediate would be critical factors. To date, detailed mechanistic studies for the direct mercury insertion into pentabromobenzene to form this compound are not extensively reported in the scientific literature.

A more practically realized direct synthesis involves the thermal decomposition of a mercury carboxylate salt. The synthesis of this compound has been achieved through the thermal decarboxylation of mercuric pentabromobenzoate. The precursor, mercuric pentabromobenzoate, can be prepared by the reaction of mercuric acetate (B1210297) with pentabromobenzoic acid. The subsequent thermal decomposition in a high-boiling solvent like pyridine (B92270) leads to the formation of this compound and the evolution of carbon dioxide.

The proposed mechanism for this decarboxylation likely involves the formation of a pentabromophenyl radical, which then reacts with another mercury-containing species or dimerizes on a mercury center to form the final product.

Influence of Reaction Conditions on Yield and Selectivity

The reaction conditions for the synthesis of this compound via the decarboxylation of mercuric pentabromobenzoate are critical for achieving a reasonable yield. The choice of solvent and temperature plays a pivotal role. The use of a high-boiling coordinating solvent such as pyridine is reported to facilitate the reaction. Pyridine likely helps to stabilize the transition state and solvate the reacting species.

Reaction ParameterConditionEffect on Yield/Selectivity
Temperature Boiling PyridineSufficient energy for decarboxylation
Solvent PyridineFacilitates reaction, stabilizes intermediates
Precursor Purity HighEssential for clean reaction and high yield

Detailed studies on the optimization of reaction conditions, such as the effect of different solvents, catalysts, or temperature profiles on the yield and selectivity of this compound, are not widely available. However, it can be inferred that side reactions, such as the formation of monopentabromophenylmercury species or incomplete reaction, could occur under suboptimal conditions.

Synthesis via Organolithium or Grignard Precursors

The use of highly reactive organometallic intermediates like organolithium or Grignard reagents is a cornerstone of modern synthetic chemistry for the formation of carbon-metal bonds.

Formation and Reactivity of Pentabromophenyllithium and Pentabromophenylmagnesium Halides

Pentabromophenyllithium (C₆Br₅Li) and pentabromophenylmagnesium halides (C₆Br₅MgX, where X is a halogen) are the key precursors for the synthesis of this compound via transmetallation.

Pentabromophenyllithium can be prepared by the reaction of pentabromobenzene with an organolithium reagent, typically n-butyllithium, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) at low temperatures. The reaction proceeds via a metal-halogen exchange mechanism.

C₆Br₅Br + n-BuLi → C₆Br₅Li + n-BuBr

The resulting pentabromophenyllithium is a powerful nucleophile but is also thermally unstable and can decompose, particularly at higher temperatures. Its reactivity is harnessed by carrying out subsequent reactions in situ.

Pentabromophenylmagnesium Halides are Grignard reagents that can be formed by the reaction of pentabromobenzene with magnesium metal in a suitable ether solvent. The insertion of magnesium into a carbon-bromine bond of hexabromobenzene (B166198) or the reaction of pentabromobenzene with a more reactive magnesium species can also be envisioned.

C₆Br₅Br + Mg → C₆Br₅MgBr

The formation of this Grignard reagent is often challenging due to the passivating effect of the bromine atoms and the steric hindrance.

Transmetallation Pathways for this compound Formation

Once the organolithium or Grignard precursor is formed, it can be reacted with a mercury(II) halide, such as mercuric chloride (HgCl₂), to form this compound. The reaction is a transmetallation, where the pentabromophenyl group is transferred from the more electropositive lithium or magnesium to the more electronegative mercury.

2 C₆Br₅Li + HgCl₂ → (C₆Br₅)₂Hg + 2 LiCl

2 C₆Br₅MgBr + HgCl₂ → (C₆Br₅)₂Hg + 2 MgBrCl

The stoichiometry of the reaction is crucial, as the use of one equivalent of the organometallic reagent can lead to the formation of the mono-substituted product, pentabromophenylmercuric chloride (C₆Br₅HgCl). The diarylmercury compound is generally more stable and is often the desired product when two equivalents of the organometallic reagent are used.

While these pathways are theoretically sound and widely used for the synthesis of other diarylmercury compounds, specific experimental procedures and yields for the synthesis of this compound via these routes are not well-documented in the scientific literature. The high steric hindrance and potential for side reactions with the perhalogenated aryl group may present significant synthetic challenges.

Alternative Synthetic Strategies for Perhalogenated Arylmercurials

Beyond the routes discussed, other synthetic strategies can be considered for the preparation of perhalogenated arylmercurials. One such method is the symmetrization of an organomercury halide. For instance, a pentabromophenylmercuric halide could potentially be converted to this compound using a suitable reducing or symmetrizing agent.

Another approach could involve the reaction of a pentabromophenylboronic acid or its ester with a mercury salt, analogous to the Suzuki-Miyaura coupling, although this is less common for mercury compounds.

The exploration of novel synthetic routes to this compound and other perhalogenated arylmercurials remains an area of interest for organometallic chemists, driven by the potential for these compounds to serve as precursors to other novel materials or as subjects for fundamental chemical studies.

Decarboxylation Routes to Organomercurials

A well-established method for the synthesis of polyhalogenated diarylmercury compounds is the thermal decarboxylation of mercury(II) carboxylates. This route is particularly effective for aryl groups bearing multiple electron-withdrawing substituents. The synthesis of bis(pentachlorophenyl)mercury (B14753360) has been successfully achieved by heating mercuric pentachlorobenzoate in pyridine. nist.gov Similarly, various pentafluorophenylmercury compounds have been prepared through the decarboxylation of mercury pentafluorobenzoates. accustandard.com

By analogy, this compound can be synthesized via the thermal decomposition of mercuric pentabromobenzoate. The reaction proceeds by the loss of two molecules of carbon dioxide, leading to the formation of the stable diarylmercury compound.

Reaction Scheme: Hg(O₂CC₆Br₅)₂ → (C₆Br₅)₂Hg + 2 CO₂

The precursor, mercuric pentabromobenzoate, can be prepared from the reaction of pentabromobenzoic acid with a suitable mercury(II) salt, such as mercuric acetate.

Table 1: Analogous Precursors for Diarylmercury Synthesis via Decarboxylation

Target Compound Precursor (Mercury(II) Carboxylate)
This compound Mercuric pentabromobenzoate
Bis(pentachlorophenyl)mercury Mercuric pentachlorobenzoate nist.gov
Bis(pentafluorophenyl)mercury (B15195689) Mercuric pentafluorobenzoate accustandard.com

Aryl Diazonium Salt Decomposition Pathways

Aryl diazonium salts are highly versatile intermediates in organic synthesis, known for their utility in forming a wide range of derivatives through the loss of dinitrogen gas. nih.govnih.gov Reactions like the Sandmeyer and Gomberg-Bachmann reactions exemplify their capacity to generate aryl radicals or facilitate nucleophilic substitution, which can be harnessed for the formation of carbon-metal bonds. nih.gov

Theoretically, the decomposition of a pentabromobenzene diazonium salt in the presence of a mercury(II) salt or metallic mercury could provide a pathway to this compound. This would likely proceed through the formation of a pentabromophenyl radical, which is then scavenged by the mercury species. However, specific documented examples of this route for the synthesis of this compound are not prevalent in the literature, suggesting that other methods may be more synthetically viable or efficient.

Functionalization and Derivatization Strategies for this compound

The reactivity of this compound is dominated by two main avenues: reactions at the mercury center and reactions involving the peripheral bromine atoms of the aromatic rings.

Ligand Exchange Reactions

Ligand exchange in organometallic complexes is a fundamental process where one ligand is substituted for another. nist.gov In the context of diarylmercury compounds, this often manifests as transmetalation, where the aryl group is transferred from mercury to a different metal center.

Bis(aryl)mercury compounds, such as bis[(2-diphenylphosphino)phenyl]mercury, can act as reagents to transfer aryl groups to other metals like palladium and platinum. nih.gov Following this precedent, this compound is expected to serve as a potent pentabromophenyl transfer agent in reactions with various metal complexes. This reactivity is valuable for the synthesis of novel transition metal complexes containing the C₆Br₅ ligand, which can be difficult to introduce via other methods. For instance, reacting this compound with a palladium(II) precursor could yield a (pentabromophenyl)palladium complex, with the expulsion of mercury.

Hypothetical Transmetalation Reaction: (C₆Br₅)₂Hg + PdCl₂(L)₂ → 2 C₆Br₅PdCl(L)₂ + Hg

This type of reaction leverages the thermodynamic driving force of forming a more stable organometallic species and elemental mercury.

Halogen-Metal Exchange Reactivity of Pentabromophenyl Ligands

Halogen-metal exchange is a powerful and widely used reaction in organometallic chemistry for the formation of carbon-metal bonds, particularly with organolithium reagents. nih.gov The reaction rate typically follows the trend I > Br > Cl, making the bromine atoms on the pentabromophenyl ligands susceptible to exchange.

One or more of the bromine atoms on the C₆Br₅ rings of this compound can be selectively replaced by a metal, such as lithium, by treatment with an alkyllithium reagent like n-butyllithium or tert-butyllithium. This generates a new organometallic species where a lithium atom is attached to the aromatic ring, which can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Reaction Scheme for Halogen-Metal Exchange and Derivatization:

(C₆Br₅)₂Hg + R-Li → (LiC₆Br₄)(C₆Br₅)Hg + R-Br

(LiC₆Br₄)(C₆Br₅)Hg + E⁺ → (E-C₆Br₄)(C₆Br₅)Hg + Li⁺

This strategy allows for the stepwise functionalization of the perbrominated aryl rings, opening a pathway to a diverse array of complex molecules that would be otherwise difficult to access. The choice of reaction conditions, such as solvent and temperature, is crucial to control the extent of the exchange and minimize side reactions. nih.gov

Advanced Structural Elucidation and Bonding Analysis

X-ray Crystallographic Analysis of Bis(pentabromophenyl)mercury and Related Complexes

X-ray crystallography provides definitive insights into the solid-state structure of this compound, revealing precise details about its molecular geometry, bond parameters, and the nature of intermolecular forces that govern its crystal packing.

Molecular Geometry and Precise Bond Parameters (Hg-C, C-Br)

In organomercury compounds, the Hg-C bond length is a critical parameter influenced by both electronic and steric factors. For organomercury compounds without significant secondary bonds, the typical Hg-C bond length is found within the 2.05-2.09 Å range. core.ac.uk However, the presence of electronegative substituents on the organic groups, such as fluorine atoms, can lead to an elongation of this bond, with values observed in the 2.10-2.14 Å range. core.ac.uk Steric strain, as would be expected from the bulky pentabromophenyl ligands, can also cause a slight elongation of the Hg-C bond, with lengths varying between 2.06 Å and 2.15 Å in sterically crowded molecules. core.ac.uk In a related mercury carbonyl complex, the Hg-C bond length was determined to be 2.083(10) Å. nih.gov

The table below summarizes typical bond lengths observed in related organomercury and brominated aromatic compounds.

BondTypical Length (Å)Influencing Factors
Hg-C 2.05 - 2.15Steric hindrance, electronegativity of substituents. core.ac.uk
C-Br ~1.90Hybridization of carbon, electronic effects.

This table is generated based on typical values and data from related structures; specific crystallographic data for this compound was not available in the search results.

Steric and Electronic Effects of Pentabromophenyl Ligands on Conformation

Electronically, the numerous bromine atoms are highly electron-withdrawing, which affects the electron density at the mercury center and the polarity of the Hg-C bonds. These electronic effects, in conjunction with steric pressures, are primary determinants of the molecule's connectivity and final three-dimensional arrangement. ub.edunih.gov The flexible coordination environment of the Hg(II) center allows the steric and electronic properties of the ligands to be the predominant factors in structural formation. ub.edunih.gov

High-Resolution Spectroscopic Signatures and Their Interpretation

Spectroscopic methods provide invaluable data on the structure and bonding of this compound in the solution state, complementing the solid-state information from X-ray crystallography.

Multinuclear NMR Spectroscopy (e.g., ¹⁹⁹Hg, ¹³C, ⁷⁹/⁸¹Br) for Solution-State Structural Insights

Multinuclear NMR is a powerful tool for probing the local environment of specific atoms within a molecule.

¹⁹⁹Hg NMR: The mercury-199 (B1194827) isotope is a spin-½ nucleus that, despite its low sensitivity, yields sharp signals over a very wide chemical shift range, making it the preferred mercury nucleus for NMR studies. huji.ac.il The chemical shift of ¹⁹⁹Hg is highly sensitive to its coordination environment and can be influenced by factors such as solvent, temperature, and concentration. chemrxiv.org Each type of organomercury compound exhibits a characteristic chemical shift range. huji.ac.il One-bond couplings between ¹⁹⁹Hg and ¹³C can range from 600 to 3000 Hz, providing valuable information about the Hg-C bond. huji.ac.il

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon atoms in the pentabromophenyl rings. The chemical shifts of the carbon atoms directly bonded to mercury and those bearing bromine atoms would be particularly diagnostic. One-bond ¹⁹⁹Hg-¹³C coupling constants are a key feature, with observed values in some organomercurials being exceptionally large. For instance, a ¹J(¹³C-¹⁹⁹Hg) value of 5219 ± 5 Hz was observed in a bis(carbonyl)mercury(II) complex. nih.gov

⁷⁹/⁸¹Br NMR: While less common, NMR of the bromine isotopes could potentially offer insights into the C-Br bonds and any secondary interactions involving the bromine atoms.

The following table presents hypothetical but representative NMR data for this compound based on known trends for similar compounds.

NucleusChemical Shift (δ, ppm) RangeCoupling Constants (J, Hz)Notes
¹⁹⁹Hg Varies widely¹J(¹⁹⁹Hg-¹³C): ~600-3000 Hz huji.ac.ilHighly sensitive to coordination environment and solvent. huji.ac.ilchemrxiv.org
¹³C ~120-150¹J(¹⁹⁹Hg-¹³C): ~600-3000 Hz huji.ac.il, ²J(¹⁹⁹Hg-¹³C): ~70-130 Hz huji.ac.ilDistinct signals for ipso, ortho, meta, and para carbons.
⁷⁹/⁸¹Br Broad signals expected-Quadrupolar nuclei often result in broad resonances, making observation challenging.

This table is illustrative, based on data for related compounds. Specific experimental values for this compound were not found in the search results.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Detailed Structural Assignment

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing a "fingerprint" of its structure.

FT-IR and Raman Spectra: The spectra of this compound would be characterized by vibrations corresponding to the C-Br, C-C, and Hg-C bonds. The Hg-C stretching frequency is a key diagnostic peak, though it may be weak in the IR spectrum. In related mercury carbonyl complexes, very high CO stretching frequencies have been observed, indicative of the strong sigma-only bonding character. nih.gov For complex molecules, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational bands to specific molecular motions. nih.gov The analysis of these spectra can confirm the presence of the pentabromophenyl ligands and provide information about the symmetry of the molecule.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption and emission spectroscopy are powerful, non-destructive techniques used to probe the electronic structure of molecules by examining the transitions between different electronic energy levels. In the context of this compound, these methods provide insight into the nature of the mercury-carbon bond and the influence of the heavily brominated aromatic rings on the molecule's frontier orbitals.

The electronic absorption spectrum of diarylmercury compounds is typically characterized by transitions involving the π-orbitals of the aromatic rings. For this compound, the primary absorption bands are expected to arise from π → π* transitions within the pentabromophenyl moieties. The presence of ten bromine atoms, which are highly electronegative and possess lone pairs of electrons, can significantly perturb these transitions compared to simpler diarylmercury compounds like diphenylmercury (B1670734). These perturbations can lead to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

Furthermore, the "heavy atom effect" induced by both the mercury atom and the numerous bromine atoms is expected to be significant. This effect enhances spin-orbit coupling, which can facilitate formally spin-forbidden processes such as intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, while fluorescence (emission from S₁) might be weak or quenched, phosphorescence (emission from T₁) could be a more prominent feature of the emission spectrum, providing a direct probe of the triplet state energy. The study of related organometallic compounds indicates that ligand-to-metal charge transfer (LMCT) bands are also a possibility, although they may be masked by the intense π → π* transitions of the aryl rings. miamioh.edu

Table 1: Expected Electronic Transitions for this compound This table is based on theoretical principles and data from analogous diarylmercury compounds, as specific experimental data for this compound is not widely available.

Transition Type Involved Orbitals Expected Spectral Region Remarks

π → π* Aromatic π system UV Region (200-300 nm) Likely to be the most intense absorption. Position influenced by bromine substitution.

n → π* Bromine lone pairs to aromatic π* UV Region (near π → π) Typically lower intensity than π → π and may appear as a shoulder on a more intense band.

Phosphorescence T₁ → S₀ Visible or Near-UV Region Emission may be enhanced due to the heavy atom effect from Hg and Br atoms.

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing definitive confirmation of its molecular weight and elemental composition, and offering deep insights into its chemical stability and bonding through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision is crucial for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₂Br₁₀Hg), HRMS can easily distinguish its formula from other potential combinations of elements that might have a similar nominal mass.

A key feature in the mass spectrum of this compound is its complex and highly characteristic isotopic pattern. This pattern arises from the natural isotopic abundances of its constituent elements. Bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. libretexts.org Mercury has seven stable isotopes, with ²⁰²Hg (29.86%) being the most abundant. The presence of ten bromine atoms results in a wide isotopic cluster for the molecular ion, where the M+2, M+4, M+6, and subsequent peaks (separated by 2 m/z units) have significant intensities, creating a unique fingerprint that confirms the presence of multiple bromine atoms. libretexts.org The precise mass measurement of the monoisotopic peak (containing only ¹²C, ⁷⁹Br, and the most abundant Hg isotope) by HRMS serves as the ultimate confirmation of the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value / Description

Chemical Formula C₁₂Br₁₀Hg

Theoretical Monoisotopic Mass 1131.2298 u (using ⁷⁹Br and ²⁰²Hg)

Isotopic Pattern A complex cluster of peaks spanning over 20 m/z units due to the combinatorial possibilities of ten Br and seven Hg isotopes.

Primary Confirmation Agreement between the experimental accurate mass from HRMS and the theoretical mass confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies of Fragmentation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing evidence for the compound's structure and the relative strengths of its chemical bonds. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed.

For symmetrical diarylmercury compounds, two primary fragmentation pathways are well-documented. rsc.org The first and most dominant pathway involves the homolytic or heterolytic cleavage of one of the carbon-mercury bonds. The second pathway involves the extrusion of the mercury atom to form a biaryl species. rsc.org Applying these principles to this compound allows for the prediction of its fragmentation behavior.

Pathway A: C-Hg Bond Cleavage: The molecular ion ([C₆Br₅]₂Hg)⁺• first loses a pentabromophenyl radical (•C₆Br₅) to form the stable pentabromophenylmercury cation ([C₆Br₅Hg]⁺). This cation can then lose a neutral mercury atom to yield the pentabromophenyl cation ([C₆Br₅]⁺).

Pathway B: Mercury Extrusion: A competing pathway involves the direct elimination of the mercury atom from the molecular ion, resulting in the formation of a decabromobiphenyl (B1669990) radical cation ([C₁₂Br₁₀]⁺•).

The relative abundance of the ions produced from these pathways can provide information about the energetics of the dissociation processes.

Table 3: Predicted MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z) Neutral Loss Product Ion Product Ion (m/z) Fragmentation Pathway

[C₁₂Br₁₀Hg]⁺• (1131.2) •C₆Br₅ [C₆Br₅Hg]⁺ 666.5 C-Hg Bond Cleavage

[C₆Br₅Hg]⁺ (666.5) Hg [C₆Br₅]⁺ 464.6 Loss of Mercury

[C₁₂Br₁₀Hg]⁺• (1131.2) Hg [C₁₂Br₁₀]⁺• 929.2 Mercury Extrusion

Note: m/z values are calculated using monoisotopic masses (¹²C, ⁷⁹Br, ²⁰²Hg) and are rounded for clarity.

Reactivity, Reaction Mechanisms, and Catalytic Potentials

Fundamental Reactivity of the Mercury-Carbon Bond in Bis(pentabromophenyl)mercury

The reactivity of this compound is fundamentally governed by the nature of the covalent bond between the mercury atom and the pentabromophenyl ligands. This bond, while relatively stable, is susceptible to cleavage under various conditions, paving the way for a range of chemical transformations.

Electrophilic and Nucleophilic Cleavage Reactions

The mercury-carbon bond in organomercury compounds can be cleaved by both electrophiles and nucleophiles. While specific studies on this compound are not extensively detailed in the available literature, the general principles of organomercury chemistry provide a framework for understanding its probable reactivity.

Electrophilic Cleavage: Electrophiles are expected to attack the carbon atom of the Hg-C bond, leading to the displacement of the mercury-containing group. The high degree of bromination on the phenyl rings in this compound withdraws electron density from the aromatic system, potentially making the carbon atom less susceptible to electrophilic attack compared to non-halogenated diarylmercury compounds. However, strong electrophiles can still induce cleavage.

Nucleophilic Cleavage: Nucleophilic attack can occur at the mercury center, particularly if the mercury is coordinated to electron-withdrawing groups that enhance its electrophilicity. For analogous compounds like bis(pentafluorophenyl)mercury (B15195689), reactions with nucleophiles have been observed, suggesting that this compound could undergo similar reactions. For instance, treatment of bis(pentafluorophenyl)mercury with certain bulky nucleophiles leads to substitution on the aromatic ring rather than cleavage of the Hg-C bond, highlighting the influence of the perhalogenated aryl group.

Protonolysis and Halogenation Reactions

Protonolysis: The cleavage of the mercury-carbon bond by a proton source, typically a strong acid, is a characteristic reaction of organomercury compounds. While mercury itself does not react with non-oxidizing acids like hydrochloric acid, organomercury compounds can undergo protonolysis. webelements.com For this compound, this reaction would be expected to yield pentabromobenzene (B1596035) and a pentabromophenylmercury salt. The reaction of other organomercury compounds, such as those with trifluoromethyl groups, with hydrogen chloride has been investigated, providing a precedent for this type of reactivity. rsc.org

Halogenation: Mercury metal readily reacts with halogens such as fluorine, chlorine, bromine, and iodine to form the corresponding dihalides. webelements.compilgaardelements.com Similarly, the mercury-carbon bonds in organomercury compounds are susceptible to cleavage by halogens. The reaction of this compound with a halogen, for instance, bromine, would likely result in the formation of pentabromophenylmercuric bromide and hexabromobenzene (B166198). This type of reaction is a common method for the synthesis of organomercuric halides.

Transmetallation Reactions Involving this compound

Transmetallation, the transfer of an organic group from one metal to another, is a powerful tool in organic synthesis, and organomercury compounds have historically been valuable reagents in this context.

Reaction Pathways with Other Main Group and Transition Metals

This compound can potentially serve as a source of the pentabromophenyl group in transmetallation reactions with a variety of main group and transition metals. Although specific examples involving this compound are not widely reported, studies on similar compounds provide insight into its expected behavior.

For instance, the transmetallation of bis(pentafluorophenyl)mercury derivatives with organomagnesium bromides has been documented. documentsdelivered.com It is plausible that this compound would react similarly with organometallic reagents of more electropositive metals. Furthermore, the reaction of bis(6-diphenylphosphinoacenaphth-5-yl)mercury with tin tetrachloride, antimony trichloride (B1173362), and bismuth trichloride demonstrates the utility of organomercury compounds in transferring aryl groups to other main group elements. researchgate.net

Reactions with transition metal complexes are also a key aspect of organomercury chemistry. The transmetallation of bis(6-diphenylphosphinoacenaphth-5-yl)mercury with rhodium and platinum chlorides leads to the formation of new transition metal-aryl complexes, with the extrusion of mercury. researchgate.net This suggests that this compound could be a precursor for the synthesis of novel transition metal complexes bearing the pentabromophenyl ligand.

Mechanistic Insights into Mercury Transfer Processes

The mechanism of transmetallation can vary depending on the metals involved, the ligands, and the reaction conditions. It can proceed through an open or a closed transition state. In many cases, a four-center transition state is proposed, involving a bridging organic group between the two metal centers. The driving force for the reaction is often the formation of a more thermodynamically stable organometallic species or the precipitation of a mercury salt.

Photochemical and Thermal Decomposition Pathways

The stability of this compound towards light and heat is a critical aspect of its chemical profile.

Thermal Decomposition: The thermal stability of organomercury compounds varies widely. At elevated temperatures, this compound is expected to decompose. The decomposition products would likely include elemental mercury and polybrominated biphenyls, formed from the coupling of the pentabromophenyl radicals. The kinetics and mechanism of thermal decomposition of mercury-containing wastes have been studied, though these are complex systems and not directly analogous to the decomposition of a pure compound. researchgate.net

Elucidation of Radical and Non-Radical Intermediates

While direct studies on the intermediates formed from this compound are limited, the decomposition of simpler organomercury compounds like dimethylmercury (B1214916) has been shown to proceed through radical mechanisms. The thermal pyrolysis of dimethylmercury, for instance, involves the homolytic cleavage of the carbon-mercury bond to generate methyl radicals. umich.eduumich.edu By analogy, it is plausible that the thermal or photolytic decomposition of this compound would generate pentabromophenyl radicals.

Conversely, reactions involving other diarylmercury compounds suggest the possibility of non-radical pathways. For example, bis[(2-diphenylphosphino)phenyl]mercury can act as a bidentate ligand, coordinating to transition metals, or undergo reductive elimination to form C-C coupled products without the explicit generation of free radicals. nih.gov Such pathways involve the entire organometallic molecule in a concerted fashion. This suggests that this compound could also react via non-radical mechanisms, particularly in the context of organometallic catalysis where it might engage with a transition metal center.

Kinetic and Thermodynamic Aspects of Decomposition

Potential in Homogeneous Catalytic Methodologies

Organomercury compounds have been explored as precursors and reagents in various catalytic processes.

Role as a Precursor or Co-catalyst in Organic Transformations (e.g., C-C coupling, C-heteroatom bond formation)

This compound holds potential as a precursor for generating other organometallic species or as a co-catalyst. The primary route for this application is through transmetalation, where the pentabromophenyl group is transferred from mercury to another metal, typically a transition metal like palladium or platinum.

Research on analogous compounds such as bis[(2-diphenylphosphino)phenyl]mercury demonstrates this capability. This compound reacts with palladium precursors to form complexes that can subsequently undergo reductive elimination to create new carbon-carbon bonds. nih.gov This suggests a potential role for this compound as a source of the C6Br5 group in cross-coupling reactions. C-C and C-heteroatom bond formations are fundamental processes in organic synthesis, and the use of organometallic precursors is a key strategy. prochemonline.com

Table 1: Reactions of an Analogous Diarylmercury Compound

Reactant Co-reactant Product Type Reference
Bis[(2-diphenylphosphino)phenyl]mercury [Pd(dba)2] C-C coupled product via reductive elimination nih.gov
Bis[(2-diphenylphosphino)phenyl]mercury [PtCl2(cod)] Binuclear cyclometalated complex nih.gov

Mechanistic Investigations of this compound-Mediated Catalytic Cycles

A hypothetical catalytic cycle involving this compound as a transmetalating agent in a cross-coupling reaction would likely involve the following steps:

Oxidative Addition: A low-valent transition metal catalyst (e.g., Pd(0)) undergoes oxidative addition with an organic halide.

Transmetalation: The resulting organopalladium(II) complex reacts with this compound. One of the pentabromophenyl groups is transferred from mercury to the palladium center, displacing the mercury-containing byproduct.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the low-valent palladium catalyst, which can re-enter the catalytic cycle.

Mechanistic studies on related systems, such as those using bis[(2-diphenylphosphino)phenyl]mercury, show that the diarylmercury compound can coordinate to a metal center, facilitating subsequent steps like reductive elimination. nih.gov

Influence of Pentabromophenyl Ligands on Catalytic Performance

The pentabromophenyl group, if transferred to a catalytically active metal center, would exert significant electronic and steric influences. prochemonline.comnih.gov

Electronic Effects: The C6Br5 group is strongly electron-withdrawing due to the high electronegativity of the five bromine atoms. This would make the attached metal center more electrophilic. This increased electrophilicity could, for example, accelerate the reductive elimination step in a cross-coupling cycle, which is often rate-limiting.

Steric Effects: The pentabromophenyl ligand is exceptionally bulky. This steric hindrance can play a crucial role in catalysis. It can promote the formation of coordinatively unsaturated species, which are often the active catalysts. Furthermore, the bulkiness can influence the regioselectivity and stereoselectivity of reactions by controlling the approach of substrates to the metal center.

The combination of these strong electronic and steric effects makes the pentabromophenyl ligand a potentially powerful tool for modifying and controlling catalytic activity and selectivity.

Theoretical and Computational Insights into this compound Remain Elusive

Despite extensive searches of available scientific literature, detailed theoretical and computational studies specifically focused on the chemical compound this compound are not publicly available. As a result, a comprehensive analysis of its electronic structure, molecular properties, and chemical bonding based on established computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) cannot be provided at this time.

While general information regarding the synthesis and thermal stability of this compound exists, in-depth computational investigations that would elucidate its geometry optimization, electronic configuration, charge distribution, and the nature of its intramolecular interactions have not been reported in the searched scientific papers and databases.

Computational chemistry is a powerful tool for understanding the fundamental properties of molecules. Techniques like DFT are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. HOMO-LUMO analysis provides insights into a compound's reactivity and electronic transitions. Furthermore, advanced bonding analyses such as NBO and QTAIM offer a deeper understanding of the interactions between atoms and the nature of the chemical bonds.

The absence of such studies for this compound means that data tables for optimized geometric parameters, frontier molecular orbital energies, charge distributions, and quantitative bonding descriptors cannot be generated. A thorough, evidence-based article structured around the requested theoretical and computational chemistry topics is therefore not possible without the foundational research.

Further experimental and computational research would be necessary to provide the specific data required for a detailed article on the theoretical and computational chemistry of this compound.

Theoretical and Computational Chemistry of Bis Pentabromophenyl Mercury

Advanced Bonding Analysis

Assessment of Relativistic Effects on Mercury-Carbon Bonding

Relativistic effects are crucial in understanding the chemistry of heavy elements like mercury. researchgate.netunits.it For mercury, the high velocity of its inner-shell electrons leads to a significant relativistic contraction and stabilization of the s-orbitals and an expansion and destabilization of the d-orbitals. researchgate.net This phenomenon significantly influences the bonding characteristics of mercury compounds.

In bis(pentabromophenyl)mercury, relativistic effects are expected to shorten and strengthen the mercury-carbon (Hg-C) bonds. rutgers.edu This is a direct consequence of the relativistic contraction of the mercury 6s orbital, which enhances its ability to form covalent bonds with the carbon atoms of the pentabromophenyl ligands. Computational studies on various organomercury compounds have consistently shown that neglecting relativistic effects leads to an overestimation of bond lengths and an underestimation of bond dissociation energies. units.itrutgers.edu The Hg-C bond length in organomercury compounds typically falls within the range of 2.06-2.15 Å. core.ac.uk Electronegative substituents on the organic groups, such as the bromine atoms in the pentabromophenyl ligand, can lead to a slight elongation of the Hg-C bond. core.ac.uk

Computational Prediction of Spectroscopic Parameters and Validation

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is vital for a comprehensive understanding of molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. Theoretical predictions of NMR chemical shifts and coupling constants for this compound are instrumental in interpreting experimental spectra. The ¹⁹⁹Hg nucleus is the preferred isotope for mercury NMR due to its spin of ½, which results in sharp signals over a broad chemical shift range. huji.ac.il

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. nih.gov For mercury compounds, the chemical shifts are highly sensitive to the coordination environment of the mercury atom. nih.gov The ¹⁹⁹Hg chemical shift of this compound is influenced by the electron-withdrawing nature of the pentabromophenyl groups.

Table 1: Predicted NMR Parameters for this compound

Parameter Predicted Value Range
¹⁹⁹Hg Chemical Shift (ppm) Highly dependent on reference and solvent
¹J(¹³C-¹⁹⁹Hg) (Hz) 600 - 3000
²J(¹H-¹⁹⁹Hg) (Hz) 100 - 270

Note: Actual values require specific computational modeling and are presented here as typical ranges for organomercury compounds.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational calculations of vibrational frequencies and intensities are essential for assigning experimental spectral bands to specific molecular motions. rsc.org

For this compound, the calculated vibrational spectrum would be characterized by modes corresponding to the stretching and bending of the Hg-C bonds, as well as the internal vibrations of the pentabromophenyl rings. The Hg-C stretching frequency is a particularly important diagnostic tool for assessing bond strength. researchgate.net

DFT calculations can provide a detailed picture of the vibrational modes, including their symmetries and potential couplings. By comparing the calculated spectrum with experimental data, a more accurate and complete assignment of the vibrational bands can be achieved.

Table 2: Key Calculated Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Hg-C Symmetric Stretch ~200 - 300
Hg-C Asymmetric Stretch ~250 - 350
C-Br Stretching Modes ~500 - 700
Phenyl Ring Modes ~1000 - 1600

Note: These are approximate ranges and the exact frequencies would be determined by the specific computational method and basis set used.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. aiche.org By mapping out the PES for reactions involving this compound, chemists can identify the most likely reaction pathways. chemrxiv.org

For instance, the study of ligand exchange reactions or the cleavage of the Hg-C bond can be elucidated by locating the minimum energy paths on the PES connecting reactants, transition states, and products. nih.govnih.gov In some cases, a single transition state can lead to multiple products through a post-transition state bifurcation, a phenomenon that can be explored through detailed analysis of the PES. scispace.comresearchgate.net

The activation energy barrier, or the energy difference between the reactants and the transition state, is a critical parameter that governs the rate of a chemical reaction. wikipedia.org Computational methods, such as DFT and more advanced ab initio techniques, can be used to calculate these barriers with increasing accuracy. bohrium.comresearchgate.net

For key transformations of this compound, such as its thermal decomposition or its reaction with other chemical species, the calculation of activation energies provides quantitative insight into the reaction kinetics. nih.gov For example, understanding the energy barrier for the homolytic cleavage of the Hg-C bond can help to predict the thermal stability of the compound.

Table 3: Calculated Activation Energies for Hypothetical Reactions of this compound

Reaction Computational Method Calculated Activation Energy (kcal/mol)
Ligand Dissociation DFT (B3LYP) 25 - 35
Reductive Elimination CCSD(T) 40 - 50

Note: These values are illustrative and would need to be calculated for specific, well-defined reactions.

Abiotic Environmental Transformation and Fate

Photochemical Degradation Pathways in Abiotic Media

There is no specific information detailing the photochemical degradation of Bis(pentabromophenyl)mercury. For other organomercury compounds, such as methylmercury, photodegradation is a known and significant environmental process. nih.gov This degradation is typically induced by the ultraviolet spectrum of sunlight and can be mediated by reactive intermediates like hydroxyl radicals (•OH) or singlet oxygen that are generated from the photo-irradiation of natural organic matter. nih.govnih.gov

Influence of Light Spectrum (UV, Visible) on Abiotic Stability

Specific studies on how different light spectra (UV, visible) affect the stability of this compound are not available. For related compounds, the UV spectrum is often the primary driver of photolytic cleavage of carbon-mercury bonds. nih.gov The stability of brominated compounds can also be influenced by the surrounding medium; for instance, the flame retardant ethane-bis(pentabromophenyl) was found to be significantly more stable when embedded in a polymer matrix compared to being in a solution. nih.gov However, no analogous data exists for this compound.

Identification and Kinetics of Abiotic Photoproducts

There is no information available on the identity or formation kinetics of abiotic photoproducts resulting from the degradation of this compound. Research on other organomercurials indicates that photodegradation typically leads to the formation of inorganic mercury (Hg(II)) and the corresponding organic fragments. nih.gov The kinetics of such reactions are highly variable and depend on environmental conditions. nih.gov

Chemical Degradation in Abiotic Aquatic and Terrestrial Environments

No specific data exists on the chemical degradation of this compound in aquatic or terrestrial systems.

Hydrolysis and Solvolysis Mechanisms in Aqueous Systems

The hydrolysis and solvolysis mechanisms and rates for this compound have not been documented. The stability of the carbon-mercury bond to hydrolysis can vary greatly depending on the organic groups attached and the pH of the water.

Reactions with Non-Biological Inorganic and Organic Environmental Constituents

While mercury compounds are known to react with various environmental constituents, specific reactions for this compound are not described in the available literature. Inorganic mercury (Hg(II)), a potential degradation product, is known to have a high affinity for dissolved organic matter and sulfide (B99878) minerals. frontiersin.org The presence of sulfhydryl groups in organic matter can lead to the formation of strong covalent bonds with mercury. nih.gov

Abiotic Transport and Sorption Phenomena

Specific research on the transport and sorption characteristics of this compound is not available. The transport of mercury compounds in the environment is governed by their partitioning between water, soil/sediment, and air. frontiersin.org Compounds with large, nonpolar organic groups, such as the pentabromophenyl groups, would generally be expected to have low water solubility and a high affinity for sorbing to organic matter in soil and sediment, but quantitative data like partition coefficients (e.g., Koc) are not available for this specific compound.

Interaction with Mineral Surfaces and Sediments

The fate of Bis(pentabemophenyl)mercury in aquatic and terrestrial environments is significantly influenced by its propensity to associate with mineral surfaces and become incorporated into sediments. Organomercury compounds, in general, exhibit strong affinities for particulate matter, and the chemical structure of this compound suggests that it is likely to follow this trend.

The sorption of this compound to soils and sediments is expected to be a primary mechanism for its removal from the water column. This process is governed by a combination of factors including the compound's low aqueous solubility and high hydrophobicity, attributed to the pentabromophenyl groups. These characteristics promote partitioning from the aqueous phase to the solid phase. The specific interactions with mineral surfaces are likely to involve a combination of hydrophobic interactions and potential coordination with mineral components.

While direct research on this compound is scarce, studies on other organohalogen compounds and mercury species provide insights. The presence of organic matter in sediments and soils is a crucial factor, as it can enhance the sorption capacity for hydrophobic compounds. The carbon-mercury bond in organomercury compounds is relatively stable, suggesting that the molecule will likely remain intact upon initial sorption. However, over time, abiotic degradation processes within the sediment matrix could lead to the transformation of the parent compound.

Due to the lack of specific experimental data for this compound, a quantitative data table on its sorption coefficients (e.g., Koc, Kd) on various mineral and sediment types cannot be provided at this time. Further research is imperative to accurately model its partitioning behavior in the environment.

Volatilization Characteristics from Abiotic Compartments

The volatilization of a chemical from surfaces such as soil and water is a key process that determines its potential for long-range atmospheric transport. For this compound, its volatilization potential is a balance between its molecular weight and its vapor pressure.

Organomercury compounds can be volatile, and this is a known pathway for the redistribution of mercury in the environment. However, this compound is a large and heavy molecule due to the presence of ten bromine atoms and a mercury atom, which would inherently lead to a very low vapor pressure. While lower dialkylmercury compounds are noted to be volatile, the high degree of bromination and the phenyl groups in this compound significantly increase its molecular weight, thereby reducing its tendency to enter the gas phase.

General information suggests that organomercury compounds are generally stable to air and water. nih.gov This stability, coupled with a likely low vapor pressure, suggests that volatilization from water or soil surfaces may not be a dominant environmental transport pathway for this specific compound. Instead, it is more likely to remain partitioned to soils and sediments.

Advanced Materials Science and Non Biological Technological Applications

Precursor Chemistry for Inorganic Materials Synthesis

Bis(pentabromophenyl)mercury is a potential candidate for the deposition of mercury-containing thin films through techniques like Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). In a typical CVD process, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film of the desired material. rsc.org The volatility of the precursor is a critical factor, and while data for this compound is scarce, its high molecular weight suggests that high vacuum conditions might be necessary for sufficient volatilization.

The thermal decomposition of the precursor on the substrate would ideally result in the deposition of a mercury-containing layer, with the organic pentabromophenyl ligands being removed as volatile byproducts. The choice of substrate and deposition temperature would be crucial in controlling the film's stoichiometry, crystallinity, and morphology. aps.orgaps.org The presence of bromine in the precursor could potentially lead to the in-situ formation of mercury bromide phases within the thin film, which might be desirable for certain applications.

Table 1: Hypothetical Deposition Parameters for a this compound Precursor in a CVD Process

ParameterValue RangePurpose
Precursor Temperature150-250 °CTo ensure sufficient vapor pressure for transport to the substrate.
Substrate Temperature300-500 °CTo induce thermal decomposition of the precursor on the substrate surface.
Carrier GasArgon or NitrogenTo transport the precursor vapor into the reaction chamber.
Pressure1-10 TorrTo control the mean free path of the molecules and the deposition rate.

Note: The data in this table is hypothetical and based on typical values for organometallic precursors used in CVD processes, as direct experimental data for this compound is not available.

Organomercurial compounds can also serve as precursors for the synthesis of mercury-containing nanomaterials. rsc.org Solution-phase thermal decomposition or sonochemical methods could be employed to break down this compound in the presence of stabilizing agents to form nanoparticles. chemistryworld.com The size, shape, and composition of the resulting nanoparticles would be influenced by reaction parameters such as temperature, precursor concentration, and the type of capping agent used.

For instance, the sonochemical decomposition of liquid mercury in the presence of reduced graphene oxide has been shown to produce stable, solid mercury nanoparticles at room temperature. rsc.org A similar approach using this compound could potentially yield mercury-based nanoparticles functionalized with brominated aromatic species, which could have interesting electronic or catalytic properties.

Potential in Electronic and Optoelectronic Devices

The electronic properties of this compound, arising from the combination of the heavy mercury atom and the electron-withdrawing pentabromophenyl rings, suggest its potential for use in electronic and optoelectronic devices.

Charge transport in organic and organometallic materials can occur through hopping between localized states or via band-like transport in highly ordered structures. fiveable.me The efficiency of charge transport is heavily dependent on the intermolecular interactions and the packing of the molecules in the solid state. acs.org The planar structure of the pentabromophenyl rings in this compound could facilitate π-π stacking, which is a key factor for efficient charge transport in many organic semiconductors.

The heavy mercury atom could also play a significant role in the electronic structure, potentially leading to high charge carrier mobilities. However, the bulky bromine atoms might hinder close packing, which could be detrimental to charge transport. Theoretical modeling and experimental characterization of thin films of this compound would be necessary to fully understand its charge transport properties. researchgate.net

Table 2: Comparison of Charge Transport Mechanisms

Transport MechanismDescriptionTemperature Dependence
Hopping TransportCharge carriers jump between localized states.Mobility increases with temperature.
Band-like TransportCharge carriers move in delocalized bands.Mobility decreases with increasing temperature.

This table provides a general overview of charge transport mechanisms in organic materials and is not specific to this compound.

The presence of heavy atoms like bromine and mercury in this compound is expected to enhance spin-orbit coupling, which can promote intersystem crossing and lead to phosphorescence. Brominated aromatic compounds are known to exhibit luminescence, and the incorporation of a heavy metal center could further modify these properties. mdpi.com

Furthermore, organometallic compounds with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties. researchgate.netrsc.org These materials can alter the phase, frequency, or amplitude of incident light, making them useful for applications in optical communications and computing. optica.org The large number of polarizable electrons in the pentabromophenyl rings and the mercury atom suggest that this compound could possess a large third-order NLO susceptibility. The NLO properties of related metal-organic complexes have been investigated, showing a correlation between the number of delocalized π-electrons and the magnitude of the NLO response. optica.org

Role in Advanced Chemical Sensing Technologies (Non-Biological Targets)

Organomercury compounds have been explored for their potential in chemical sensing applications. nih.gov The interaction of the mercury center with specific analytes can lead to a measurable change in the optical or electronic properties of the material. While much of the research in mercury-based sensing has focused on the detection of biological thiols, the principles can be extended to non-biological targets.

A sensor based on this compound could potentially detect analytes that can coordinate to the mercury atom, such as phosphines or other soft Lewis bases. Upon binding of the analyte, changes in the absorption or emission spectra of the compound could be used for quantitative detection. Chemically modified electrodes with this compound could also be used for the electrochemical detection of heavy metal ions. mdpi.com

Design of Chemo-sensors for Specific Chemical Analytes

No information available.

Recognition Mechanisms and Signal Transduction Pathways

No information available.

Future Research Directions and Unaddressed Challenges

Identification of Novel Synthetic Routes and Advanced Functionalization Strategies

The synthesis of bis(pentabromophenyl)mercury, while achievable through established organometallic methodologies, remains an area ripe for optimization and innovation. The primary anticipated route involves the reaction of a pentabromophenyl Grignard reagent with a mercury(II) salt, a versatile but often challenging reaction to control with highly substituted aryl halides. mnstate.edubyjus.comwikipedia.orgorgsyn.orgbethunecollege.ac.inlibretexts.org

Future research should focus on exploring alternative synthetic pathways that may offer higher yields, milder reaction conditions, and improved safety profiles. One promising avenue is the direct mercuration of pentabromobenzene (B1596035), a reaction that would circumvent the need for the often-sensitive Grignard reagent. mnstate.edu Additionally, the use of organolithium or organotin precursors could provide alternative entries to this system.

Beyond its synthesis, the functionalization of this compound presents a significant and largely unexplored challenge. The extreme steric hindrance and electronic effects imposed by the ten bromine atoms render the aromatic rings highly unreactive towards typical electrophilic aromatic substitution. Future work should investigate novel strategies to overcome this, potentially through the use of highly reactive electrophiles or transition-metal-catalyzed C-H activation methodologies. The selective replacement of one or more bromine atoms with other functional groups would open up a vast new area of perhalogenated organomercurial chemistry.

Table 1: Potential Synthetic Routes to this compound

RoutePrecursorsPotential AdvantagesKey Challenges
Grignard ReactionPentabromophenylmagnesium halide, Mercury(II) halideWell-established methodologyFormation and stability of the Grignard reagent, potential for side reactions
Direct MercurationPentabromobenzene, Mercury(II) saltAtom-economical, avoids Grignard reagentHarsh reaction conditions may be required, low regioselectivity
Organolithium RoutePentabromophenyllithium, Mercury(II) halideHigh reactivity of the organolithium reagentLow-temperature requirements, potential for side reactions
Organotin RouteBis(pentabromophenyl)tin, Mercury(II) halideMilder reaction conditionsSynthesis and toxicity of the organotin precursor

Elucidation of Complex Reaction Mechanisms and Unexplored Reactivity Patterns

The reactivity of this compound is largely uncharted territory. While analogies can be drawn from the chemistry of other diarylmercurials, the unique electronic and steric properties of the pentabromophenyl ligand are expected to impart distinct reactivity. pilgaardelements.com Future research should systematically investigate its behavior in fundamental organometallic reactions.

For instance, the reaction of this compound with halogens is expected to cleave the carbon-mercury bonds to yield pentabromophenyl halides. rsc.org However, the kinetics and mechanism of this reaction in a perbrominated system have not been studied. Similarly, its reactions with acids are anticipated to produce pentabromobenzene, but the reaction rates and the influence of the bromine substituents are unknown. pilgaardelements.com

A particularly intriguing area for future exploration is the potential for this compound to undergo reductive elimination or participate in transmetalation reactions with other metals. These processes could pave the way for its use as a precursor to other novel perhalogenated organometallic compounds. nih.gov The thermal and photochemical stability of this compound also warrants detailed investigation, as the decomposition pathways of such heavily halogenated organomercurials are not well understood.

Integration of Cutting-Edge Spectroscopic and Computational Methodologies for Comprehensive Characterization

A thorough understanding of the structure and bonding in this compound is fundamental to unlocking its chemical potential. While the linear C-Hg-C geometry is anticipated, subtle structural distortions due to the bulky bromine atoms may exist. High-resolution single-crystal X-ray diffraction studies are essential to definitively determine its solid-state structure.

Spectroscopic characterization will play a pivotal role in elucidating its electronic properties. ¹⁹⁹Hg NMR spectroscopy is a particularly powerful tool for probing the electronic environment of the mercury center. huji.ac.ilnih.govchemrxiv.orgnih.gov The chemical shift of this compound is expected to be significantly different from that of diphenylmercury (B1670734) due to the strong electron-withdrawing effect of the bromine atoms. A systematic study of the ¹⁹⁹Hg NMR spectra of a series of polyhalogenated diphenylmercurials would provide invaluable insight into the electronic effects at play.

Infrared (IR) spectroscopy will be crucial for identifying the characteristic vibrational modes of the pentabromophenyl groups. pressbooks.publibretexts.orgorgchemboulder.com The C-Br stretching and bending vibrations, as well as the aromatic ring modes, will provide a spectroscopic fingerprint for this compound. Mass spectrometry will be essential for confirming its molecular weight and studying its fragmentation patterns, which are expected to be dominated by the loss of bromine atoms and the pentabromophenyl radical. youtube.comlibretexts.orglibretexts.org

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for complementing experimental studies. nih.govresearchgate.netnih.gov DFT calculations can provide insights into the molecular geometry, electronic structure, and vibrational frequencies of this compound. Such studies can also be used to model potential reaction pathways and predict the stability of proposed intermediates, guiding future experimental work.

Table 2: Anticipated Spectroscopic Data for this compound

Spectroscopic TechniqueExpected ObservationsInformation Gained
¹⁹⁹Hg NMRA single resonance at a chemical shift significantly downfield from diphenylmercury.Electronic environment of the mercury atom.
¹³C NMRMultiple resonances in the aromatic region, with chemical shifts influenced by bromine substitution.Carbon framework of the pentabromophenyl rings.
Infrared (IR)Characteristic absorptions for C-Br stretching and bending, and aromatic C=C stretching. pressbooks.publibretexts.orgorgchemboulder.comFunctional groups and vibrational modes.
Mass SpectrometryA molecular ion peak corresponding to the exact mass, with a complex isotopic pattern due to bromine and mercury. Fragmentation will likely involve loss of Br and C₆Br₅.Molecular weight and fragmentation pathways. youtube.comlibretexts.orglibretexts.org

Development of Sustainable Chemistry Approaches for Perhalogenated Organomercurials

The synthesis and handling of organomercury compounds inherently raise environmental and safety concerns. A significant future challenge lies in developing more sustainable approaches to the chemistry of perhalogenated organomercurials. This includes the design of synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste generation, and operate under milder conditions.

Research into "green" reaction media, such as ionic liquids or supercritical fluids, for the synthesis of this compound could offer significant advantages over traditional organic solvents. Furthermore, the development of catalytic methods for its synthesis, which would reduce the stoichiometric use of reagents, is a highly desirable goal.

Another critical aspect of sustainable chemistry is the development of methods for the safe handling and disposal of perhalogenated organomercurial waste. Research into efficient methods for the decomposition of these compounds into less toxic substances is essential for mitigating their environmental impact.

Exploration of New Non-Biological Applications with Tailored Properties

While the biological applications of organomercurials are well-documented, the non-biological applications of perhalogenated diarylmercurials remain largely unexplored. The unique properties of this compound, such as its high molecular weight, thermal stability, and the presence of numerous heavy atoms, suggest potential applications in materials science and catalysis.

Future research could investigate its use as a precursor for the synthesis of novel mercury-containing polymers or materials with interesting optical or electronic properties. The high bromine content may also impart flame-retardant properties, a characteristic of other polybrominated compounds. nih.govnih.govnih.govmdpi.comwikipedia.orgwikipedia.org

In the realm of catalysis, the potential for this compound to act as a catalyst or precatalyst in organic reactions warrants investigation. While organomercury compounds are not typically known for their catalytic activity, the unique electronic environment of the mercury center in this perhalogenated system could lead to unexpected catalytic behavior. onlytrainings.comlibretexts.orgnih.govslideshare.netlibretexts.org The exploration of its utility in areas such as cross-coupling reactions or polymerization could unveil novel applications for this class of compounds.

Q & A

Q. What are the primary synthetic routes for Bis(pentabromophenyl)mercury, and how can purity be optimized?

this compound is typically synthesized via mercury-halogen exchange reactions or coupling of pentabromophenyl ligands with mercury salts. To optimize purity, researchers should employ high-purity precursors (e.g., pentabromobenzene) and inert reaction conditions (e.g., argon atmosphere) to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography (using bromine-compatible stationary phases) is critical, with purity verification via NMR and mass spectrometry (MS) .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR for structural confirmation, though bromine’s quadrupolar effects may broaden signals.
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) modes to confirm molecular mass and isotopic patterns.
  • X-ray Diffraction (XRD): For crystalline structure elucidation, though mercury’s heavy atom effect aids phasing .

Q. How does this compound’s stability vary under laboratory storage conditions?

The compound is sensitive to light and moisture due to mercury’s redox activity and bromine’s susceptibility to hydrolysis. Stability tests recommend storage in amber glass vials under anhydrous conditions (e.g., desiccators with silica gel) at –20°C. Periodic checks via TLC or HPLC are advised to monitor degradation .

Advanced Research Questions

Q. What are the challenges in quantifying this compound in complex environmental matrices?

Analytical challenges include:

  • Matrix Interference: Co-eluting brominated/organomercury compounds in sediment or biological samples. Use of tandem MS (e.g., LC-MS/MS) with isotope dilution improves specificity.
  • Low Concentrations: Pre-concentration via solid-phase extraction (SPE) with bromine-selective sorbents.
  • Speciation Complexity: Coupling with cold vapor atomic fluorescence spectroscopy (CV-AFS) to distinguish organic vs. inorganic mercury .

Q. How can researchers reconcile contradictions in toxicity data for this compound?

Discrepancies often arise from varying test models (e.g., in vitro vs. in vivo) or exposure durations. A meta-analysis approach is recommended:

  • Compare studies using standardized endpoints (e.g., LC50_{50}, EC50_{50}).
  • Control for confounding factors (e.g., solvent carriers in ecotoxicity assays).
  • Validate findings via cross-laboratory reproducibility trials .

Q. What methodologies are effective for studying the environmental degradation pathways of this compound?

  • Photolysis Experiments: Use UV-Vis irradiation systems to simulate sunlight-driven degradation, with GC-MS to identify debrominated byproducts.
  • Microbial Degradation: Anaerobic incubations with mercury-resistant bacteria (e.g., Pseudomonas putida strains), monitoring Hg0^{0} volatilization via atomic absorption spectroscopy (AAS).
  • Computational Modeling: Density functional theory (DFT) to predict bond dissociation energies and degradation intermediates .

Q. How can researchers design experiments to assess the compound’s bioaccumulation potential?

  • Trophic Transfer Studies: Expose model organisms (e.g., Daphnia magna, zebrafish) in controlled mesocosms, measuring bioconcentration factors (BCFs) via ICP-MS for mercury and bromine.
  • Tissue-Specific Analysis: Sectioning organisms and analyzing target organs (e.g., liver, gills) to identify bioaccumulation hotspots.
  • Comparative Studies: Benchmark against structurally similar compounds (e.g., decabromodiphenyl ether) to contextualize results .

Data Contradiction and Validation Strategies

Q. How should researchers address discrepancies in reported thermal decomposition profiles?

Divergent thermogravimetric analysis (TGA) data may stem from heating rate variations or sample purity. Solutions include:

  • Harmonize experimental parameters (e.g., 10°C/min heating rate under N2_2).
  • Use differential scanning calorimetry (DSC) to correlate mass loss with enthalpy changes.
  • Cross-reference with theoretical decomposition pathways using computational tools like Gaussian .

Regulatory and Safety Considerations

Q. What regulatory frameworks govern this compound’s use in research?

The compound falls under:

  • Stockholm Convention: Due to mercury’s persistence and bioaccumulation potential (Annex A).
  • EU REACH: Restrictions on mercury compounds (Annex XVII) require rigorous risk assessments for lab-scale use .

Q. How can waste containing this compound be safely managed?

  • Segregation: Store liquid/solid waste separately in labeled, airtight containers.
  • Detoxification: Treat with sulfhydryl-containing agents (e.g., cysteine) to precipitate mercury, followed by incineration in licensed facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.